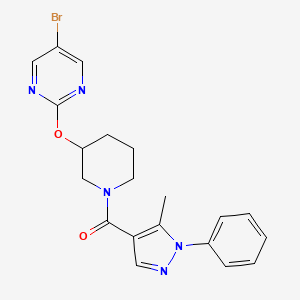
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C20H20BrN5O2 and its molecular weight is 442.317. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (3-((5-bromopyrimidin-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a synthetic organic molecule that incorporates functional groups known for their biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure
The structure of the compound can be broken down into several key components:
- Pyrimidine Ring : Contributes to the compound's interaction with biological targets.
- Piperidine Moiety : Enhances solubility and bioavailability.
- Pyrazole Derivative : Known for various biological activities including anti-inflammatory and anticancer properties.
1. Anticancer Properties
Recent studies have highlighted the potential anticancer effects of pyrazole derivatives. The pyrazole moiety in this compound has been associated with:
- Inhibition of Tumor Growth : Several derivatives have shown efficacy against various cancer cell lines, including breast and lung cancers. For instance, compounds similar to this one have demonstrated significant inhibition of tumor necrosis factor (TNF) and interleukin levels, suggesting anti-inflammatory effects that are crucial in cancer therapy .
2. Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory activity:
- Mechanism of Action : Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis. This results in decreased inflammation and pain .
3. Antimicrobial Activity
Studies have also indicated that compounds containing piperidine and pyrazole rings exhibit antimicrobial properties:
- Efficacy Against Pathogens : The compound has shown activity against Gram-positive and Gram-negative bacteria, with specific derivatives demonstrating effectiveness comparable to standard antibiotics .
Case Study 1: Anticancer Activity
A study involving a series of pyrazole derivatives reported that certain modifications led to enhanced cytotoxicity against breast cancer cells. The compound was tested in vitro, showing IC50 values significantly lower than those of control drugs .
Case Study 2: Anti-inflammatory Effects
In an experimental model of inflammation, the compound was administered to mice with induced edema. Results showed a marked reduction in paw swelling compared to untreated controls, affirming its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN5O2/c1-14-18(12-24-26(14)16-6-3-2-4-7-16)19(27)25-9-5-8-17(13-25)28-20-22-10-15(21)11-23-20/h2-4,6-7,10-12,17H,5,8-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWKWEVLDHOOXFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)OC4=NC=C(C=N4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














